molecular formula C15H21BrN2O B1402138 1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine CAS No. 801177-94-6

1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine

Cat. No.: B1402138
CAS No.: 801177-94-6
M. Wt: 325.24 g/mol
InChI Key: LFKXNKHBZXSTEP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine is a piperazine derivative that has garnered scientific interest due to its unique physicochemical and biological properties. The compound has the molecular formula C15H21BrN2O and a molecular weight of 325.24 g/mol.

Preparation Methods

The synthesis of 1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine typically involves the bromination of benzylic compounds. One efficient method for preparing benzylic bromides involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with a catalytic amount of benzoyl peroxide . The reaction is followed by debromination using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .

Chemical Reactions Analysis

1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions.

Scientific Research Applications

1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology and Medicine:

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

as a piperazine derivative, it is likely to interact with various molecular targets and pathways, potentially affecting neurotransmitter systems and other biological processes .

Comparison with Similar Compounds

1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine can be compared with other piperazine derivatives such as:

    Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.

    1-Benzyl-4-(2-methoxypropanoyl)piperazine: Another piperazine derivative with different substituents and properties.

This compound stands out due to its unique bromine substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-bromo-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-15(2,16)14(19)18-10-8-17(9-11-18)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKXNKHBZXSTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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